

What is the chemical structure of Desmodin

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Compound of Interest

Compound Name: **Desmodin**
Cat. No.: **B1253589**

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An In-depth Technical Guide to Desmodin

This technical guide provides a comprehensive overview of the chemical structure of **Desmodin**, a naturally occurring pterocarpan. While **Desmodin** is recognized as a bioactive constituent of the *Desmodium* genus, publicly available data on its specific molecular interactions and quantitative biological activities are limited. This document summarizes the existing structural information and discusses the broader biological context in which **Desmodin** is found.

Chemical Structure of Desmodin

Desmodin is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its formal chemical name is 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicos-1(13),4,6,8,14,18,20-heptaen-6-ol.^[1] The structure is defined by a fused furan ring attached to a chroman system, with methoxy and hydroxyl substitutions that are critical to its chemical properties.

Key Structural Identifiers:

Identifier	Value
Molecular Formula	C ₂₂ H ₂₂ O ₆ [1]
IUPAC Name	7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,9} .0 ^{15,20}]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol [1]
CAS Number	56257-27-3 [1]
PubChem CID	13338925 [1]
SMILES	CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C [1]
InChI Key	CEAWIMABVSITMV-UHFFFAOYSA-N [1]

Biological Context and Activities of the Desmodium Genus

Desmodin is identified as a bioactive compound within the Desmodium species, a genus of plants used in traditional medicine to treat a variety of ailments.[\[2\]](#) Phytochemical analyses of Desmodium species have revealed the presence of numerous compound classes, including isoflavones, pterocarpans (like **Desmodin**), triterpenoids, and alkaloids.[\[2\]](#)

Extracts from the Desmodium genus have demonstrated a wide range of pharmacological activities, including:

- Anti-inflammatory[\[2\]](#)
- Anticancer[\[2\]](#)
- Analgesic[\[2\]](#)
- Antioxidant[\[2\]](#)[\[3\]](#)
- Antidiabetic[\[2\]](#)

While **Desmodin** is noted as a significant bioactive component from the pterocarpan class within this genus, specific studies detailing its individual contribution to these effects, its mechanism of action, or its signaling pathways are not extensively available in the current scientific literature.^[2] The observed biological effects are generally attributed to the synergistic action of the various phytochemicals present in the plant extracts.

Signaling Pathways

Currently, there is a lack of specific research identifying and detailing the signaling pathways directly modulated by isolated **Desmodin**. The biological activities reported for Desmodium extracts, such as anti-inflammatory and antioxidant effects, suggest potential interactions with common signaling cascades like NF-κB or MAPK pathways. However, without direct experimental evidence for **Desmodin**, any depiction of a signaling pathway would be purely speculative.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data for **Desmodin**, such as IC₅₀ or EC₅₀ values, binding affinities, or efficacy data from in vitro or in vivo studies. Research has focused on the properties of crude extracts of Desmodium species. For instance, a methanol-water extract of Desmodium adscendens leaves showed an IC₅₀ value of 4.00 µg/mL in a DPPH radical scavenging assay, highlighting the antioxidant potential of the plant's constituents.^[3]

Representative Experimental Protocol: Antioxidant Activity Assessment

To evaluate the potential biological activity of compounds like **Desmodin**, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method. The following is a generalized protocol that could be adapted for testing the antioxidant capacity of **Desmodin**.

Objective: To determine the free radical scavenging activity of **Desmodin**.

Materials:

- **Desmodin**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Spectrophotometer (capable of reading absorbance at ~517 nm)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Desmodin** in methanol at a concentration of 1 mg/mL.
 - Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.
 - Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
- Assay Protocol:
 - In a 96-well microplate, add varying concentrations of the **Desmodin** solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to different wells. Perform serial dilutions from the stock solution.
 - Prepare a similar set of dilutions for the ascorbic acid positive control.
 - Prepare a blank well containing only methanol.
 - Add a fixed volume of the DPPH working solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Data Collection:
 - Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_{control} is the absorbance of the DPPH solution without the sample (blank), and A_{sample} is the absorbance of the DPPH solution with the test compound.

- Data Analysis:

- Plot the percentage of scavenging activity against the concentration of **Desmodin**.
- Determine the IC_{50} value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by using regression analysis.

This protocol provides a fundamental framework for quantifying one of the potential biological activities of **Desmodin**, in line with the known properties of the plant genus from which it is derived. Further research is necessary to explore its other potential pharmacological effects and mechanisms of action.

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References

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